
(2E,4E,14Z)-Octadeca-2,4,14-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E,14Z)-Octadeca-2,4,14-trienal is an organic compound characterized by its unique structure, which includes three conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,14Z)-Octadeca-2,4,14-trienal typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidation of linoleic acid or linolenic acid under controlled conditions to introduce the aldehyde functional group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ozone, followed by careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E,14Z)-Octadeca-2,4,14-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) can be used for addition reactions across the double bonds.
Major Products Formed
Oxidation: Formation of octadecanoic acid.
Reduction: Formation of octadecanol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2E,4E,14Z)-Octadeca-2,4,14-trienal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated aldehydes.
Biology: Investigated for its role in biological signaling pathways and as a potential biomarker for oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (2E,4,14Z)-Octadeca-2,4,14-trienal involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate signaling pathways by forming adducts with proteins and nucleic acids, leading to changes in cellular functions. Its effects are mediated through the activation or inhibition of specific enzymes, such as cyclooxygenases and lipoxygenases, which play a role in inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-Hexadeca-2,4-dienal: A similar polyunsaturated aldehyde with two conjugated double bonds.
(2E,4E,8Z)-Deca-2,4,8-trienal: Another polyunsaturated aldehyde with three conjugated double bonds but a shorter carbon chain.
Uniqueness
(2E,4E,14Z)-Octadeca-2,4,14-trienal is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H30O |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(2E,4E,14Z)-octadeca-2,4,14-trienal |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h4-5,14-18H,2-3,6-13H2,1H3/b5-4-,15-14+,17-16+ |
Clave InChI |
SSJYAVVWPIMYBT-HCXQZVPVSA-N |
SMILES isomérico |
CCC/C=C\CCCCCCCC/C=C/C=C/C=O |
SMILES canónico |
CCCC=CCCCCCCCCC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
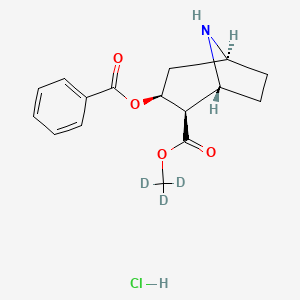
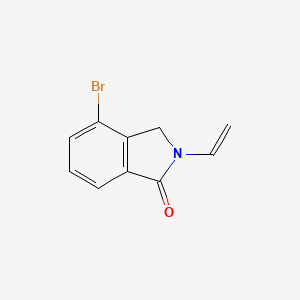
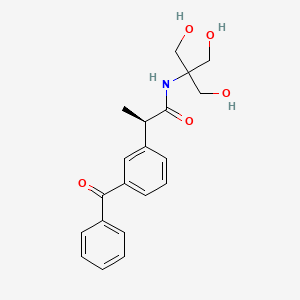

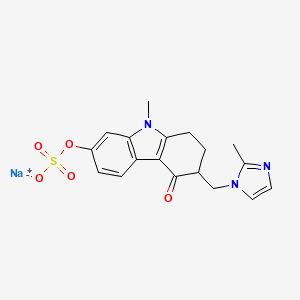
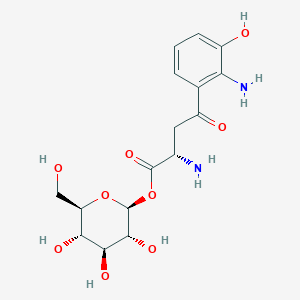
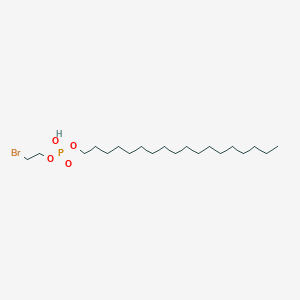
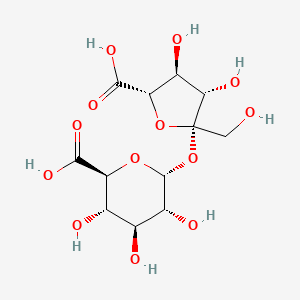
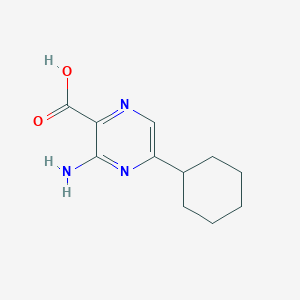


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
